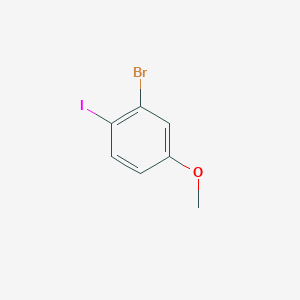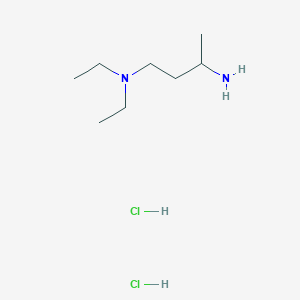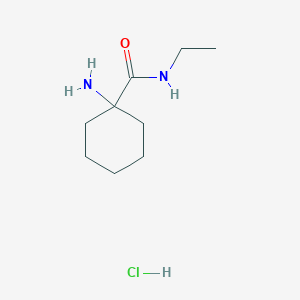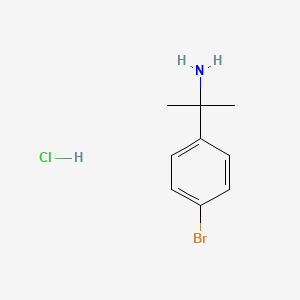
2-Bromo-1-iodo-4-methoxybenzene
Vue d'ensemble
Description
2-Bromo-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It has a molecular weight of 312.93 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm3 . Its boiling point is 284.9±25.0 °C at 760 mmHg . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Catalyst in Epoxide Ring Opening
2-Bromo-1-iodo-4-methoxybenzene has been used in the cleavage of epoxides into halohydrins. It serves as a catalyst in the presence of elemental iodine and bromine, facilitating the formation of vicinal iodo alcohols and bromo alcohols in high yields. This process is notable for its regioselectivity and mild conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Synthesis of Polyalkylbenzenes
In the synthesis of polyalkylbenzenes, this compound plays a role in ring halogenations. It is used in conjunction with N-Halosuccinimide and acidic catalysts, showcasing its versatility in chemical synthesis. This method has been effective for creating a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).
Preparation of Sterically Protected Compounds
The chemical has been used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, containing low-coordinate phosphorus atoms. Its electronic perturbation is observed through UV–vis spectra and 31P NMR chemical shifts, indicating its importance in advanced chemical synthesis (Toyota et al., 2003).
Development of Liquid Crystals
This compound is involved in the creation of liquid crystals. It's used as a chiral precursor compound in the synthesis of chiral liquid crystals, where its substitution on the phenyl ring significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).
Environmental Studies
This compound has also been studied in the context of environmental science. Research has focused on the presence and origin of halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere. These studies are crucial for understanding the biogenic and anthropogenic sources of these compounds in the environment (Führer & Ballschmiter, 1998).
Fragrance Synthesis
In the fragrance industry, this compound has been used in the synthesis of floral fragrances. It is a precursor in the formation of 2-methyl-3-aryl-propanals, showcasing its utility in creating consumer-friendly products (Scrivanti et al., 2008).
Molecular Encapsulation
The compound plays a role in molecular encapsulation. It is used in the formation of heterodimeric capsules via hydrogen bonds and CH-halogen interactions, demonstrating its utility in complex chemical processes (Kobayashi et al., 2003).
Safety and Hazards
2-Bromo-1-iodo-4-methoxybenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
2-Bromo-1-iodo-4-methoxybenzene is primarily involved in electrophilic aromatic substitution reactions . The primary target of this compound is the benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions, making it a key target for the compound .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the compound to undergo electrophilic aromatic substitution while maintaining the aromaticity of the benzene ring .
Biochemical Pathways
It’s known that the compound participates in electrophilic aromatic substitution reactions, which are crucial in the synthesis of various organic compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
It’s known that the compound has a molecular weight of 31293 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The exact molecular and cellular effects of this action can vary depending on the specific context and the other compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-bromo-1-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQUDEJWQWDXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677808 | |
| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466639-53-2 | |
| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)





![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)


